molecular formula C10H13BrO3 B8276503 4-Bromo-2-(3-methoxypropoxy)-phenol

4-Bromo-2-(3-methoxypropoxy)-phenol

Cat. No. B8276503
M. Wt: 261.11 g/mol
InChI Key: LMLTYVJDCFTZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(3-methoxypropoxy)-phenol is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(3-methoxypropoxy)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(3-methoxypropoxy)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-(3-methoxypropoxy)-phenol

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

4-bromo-2-(3-methoxypropoxy)phenol

InChI

InChI=1S/C10H13BrO3/c1-13-5-2-6-14-10-7-8(11)3-4-9(10)12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

LMLTYVJDCFTZJR-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.9 g of tetrabutylammonium tribromide are added in portions, at room temperature, to a solution of 2.6 g of 2-(3-methoxypropyloxy)-phenol in 60 ml of dichloromethane and 40 ml of methanol, and the mixture is then stirred for 30 minutes. The reaction mixture is concentrated by evaporation and the residue is partitioned between diethyl ether and water. The combined organic phases are dried over magnesium sulfate and concentrated by evaporation, and the residue is purified by FC (700 g of silica gel, dichloromethane/diethyl ether=98:2), yielding the title compound: Rf (dichloromethane/diethyl ether=97:3)=0.50; HPLC Rt =14.32 minutes; FAB-MS (M+H)+ =262.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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